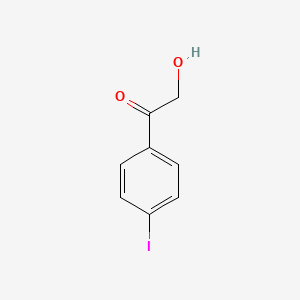

2-Hydroxy-1-(4-iodophenyl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Hydroxy-1-(4-iodophenyl)ethanone is a chemical compound that is structurally related to a variety of hydroxyphenyl ethanones, which have been the subject of numerous studies due to their interesting chemical and physical properties. These compounds often serve as intermediates in organic synthesis, photoremovable protecting groups, and components in materials science .

Synthesis Analysis

The synthesis of related compounds such as 2-bromo-1-(4-hydroxyphenyl)ethanone has been achieved through bromination reactions, starting from 1-(4-hydroxyphenyl)ethanone and using Br2 as the brominating reagent . Similarly, 2-Hydroxy-1-(4-iodophenyl)ethanone could be synthesized through halogenation reactions, with specific conditions tailored to introduce the iodine atom at the desired position on the aromatic ring.

Molecular Structure Analysis

Molecular structure and properties of hydroxyphenyl ethanones have been extensively studied using techniques like X-ray diffraction and vibrational spectroscopy. Computational studies using density functional theory (DFT) have supported experimental results, providing insights into the geometrical parameters and vibrational frequencies of these compounds . For instance, the crystallographic and vibrational studies of 1-(2-hydroxy-4,5-dimethylphenyl)ethanone have shown a good agreement between experimental and theoretical data, which could be extrapolated to understand the structure of 2-Hydroxy-1-(4-iodophenyl)ethanone .

Chemical Reactions Analysis

Hydroxyphenyl ethanones participate in various chemical reactions, including photolysis, oxidation, and as components in Ullmann reactions. For example, 1-[2-(2-hydroxyalkyl)phenyl]ethanone has been used as a photoremovable protecting group for carboxylic acids, releasing the acid upon photolysis . Oxidation reactions have been used to transform hydroxyphenyl ethanes into benzofuran derivatives . These reactions highlight the reactivity of the hydroxyphenyl ethanone moiety, which would be relevant for 2-Hydroxy-1-(4-iodophenyl)ethanone as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxyphenyl ethanones are influenced by their molecular structure. For instance, the introduction of various substituents such as H, F, CH3, Br, Cl, and CF3 has been shown to affect the phase transition temperatures and thermodynamic parameters of related compounds . The presence of an iodine atom in 2-Hydroxy-1-(4-iodophenyl)ethanone would similarly influence its physical properties, potentially affecting its melting point, solubility, and reactivity.

Aplicaciones Científicas De Investigación

Fluorescence Probing

2-Hydroxy-1-(4-iodophenyl)ethanone has been utilized in the development of fluorescent probes for detecting biological substances. A study by Fang et al. (2019) used a compound related to 2-Hydroxy-1-(4-iodophenyl)ethanone as a starting material to prepare a BODIPY-based fluorescent on-off probe. This probe, characterized by its high selectivity and sensitivity to hydrogen sulfide (H2S), demonstrates potential applications in studying H2S effects within biological systems, particularly in HCT-116 and CT-26 cells (Fang et al., 2019).

Antimicrobial Studies

Compounds derived from 2-Hydroxy-1-(4-iodophenyl)ethanone have been explored for their antimicrobial properties. Sherekar et al. (2022) synthesized derivatives that exhibited excellent antimicrobial activities, highlighting the potential of these compounds in addressing microbial resistance. The presence of chlorine on the main nucleus contributed to their antimicrobial efficacy (Sherekar et al., 2022).

Cancer Therapy Research

Kashishian et al. (2003) identified a class of protein kinase inhibitors, including a derivative of 2-Hydroxy-1-(4-iodophenyl)ethanone, which targets DNA repair pathways. These inhibitors were found to enhance the cytotoxicity of treatments inducing DNA double-strand breaks, offering a new approach to cancer therapy by inhibiting DNA repair mechanisms in cancer cells (Kashishian et al., 2003).

Synthesis and Characterization of Derivatives

Research by Zhou Jin-xia (2010) involved the synthesis of derivatives from 2-Hydroxy-1-(4-iodophenyl)ethanone, optimizing reaction conditions to achieve high yields. This study contributes to the understanding of the chemical properties and potential applications of these compounds in various fields (Zhou Jin-xia, 2010).

Molecular Docking and ADMET Studies

Medicharla Sri Satya et al. (2022) focused on ethanone derivatives for antimicrobial properties, conducting molecular docking and ADMET studies. Their research found significant binding efficacy of the compound with proteins in Staphylococcus aureus, indicating a promising direction for the development of new antimicrobial agents (Medicharla Sri Satya et al., 2022).

Safety And Hazards

Propiedades

IUPAC Name |

2-hydroxy-1-(4-iodophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,10H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMMTBOVAYKZAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CO)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90511998 |

Source

|

| Record name | 2-Hydroxy-1-(4-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90511998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-1-(4-iodophenyl)ethanone | |

CAS RN |

78812-64-3 |

Source

|

| Record name | 2-Hydroxy-1-(4-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90511998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cis-Bicyclo[3.1.0]hexan-3-ol](/img/structure/B1337996.png)